molecular formula C15H13BrClNO2 B3702770 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide

5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide

Cat. No.: B3702770
M. Wt: 354.62 g/mol
InChI Key: BAJLVXOSJQDYKF-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide” is likely an aromatic compound due to the presence of phenyl groups in its structure. It contains functional groups such as amide, ether, and halogens (bromine and chlorine). These functional groups could potentially make this compound reactive and useful in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a bromine atom attached to one of the rings, a chlorine atom attached to the other ring, a methoxy group (-OCH3), and an amide group (-CONH2) .


Chemical Reactions Analysis

This compound could potentially undergo various chemical reactions due to the presence of its functional groups. For example, the bromine and chlorine atoms might make it a good candidate for substitution reactions. The amide group could participate in hydrolysis reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility could be influenced by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

Without specific context or application, it’s difficult to determine the mechanism of action of this compound. If it’s intended for use in biological systems, its mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its functional groups. For example, many halogenated organic compounds are considered hazardous due to their potential reactivity. Proper safety measures should be taken when handling this compound .

Future Directions

The future research directions involving this compound would depend on its potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity if applicable .

Properties

IUPAC Name

5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-9-3-5-11(17)8-13(9)18-15(19)12-7-10(16)4-6-14(12)20-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJLVXOSJQDYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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